Manganese--oxotungsten (1/1)
Description
Significance of Transition Metal Oxo-Clusters in Modern Inorganic Chemistry
Transition metal-oxo clusters are polynuclear compounds where multiple metal atoms are linked by oxygen atoms. nottingham.ac.uk These structures are fundamental in various chemical and biological processes. Their importance stems from their ability to exist in multiple oxidation states and their capacity to form a wide array of structural arrangements. nottingham.ac.ukwikipedia.org This versatility makes them ideal candidates for applications in catalysis, materials science, and medicine. rsc.org The oxygen ligands in these clusters are not merely passive connectors; they play a crucial role in mediating strong coupling interactions between the metal centers, which is key to their diverse reactivity. nottingham.ac.uk
Overview of Polyoxometalate Chemistry: Focus on Tungstate (B81510) Frameworks
Polyoxometalates (POMs) are a prominent class of transition metal-oxo clusters, typically formed from early transition metals like molybdenum, tungsten, and vanadium in high oxidation states. wikipedia.orgsciopen.com These are polyatomic ions consisting of three or more transition metal oxyanions linked by shared oxygen atoms, forming a closed three-dimensional framework. wikipedia.org Tungstate-based POMs are particularly noteworthy. They are constructed from {WO₆} octahedral units and can form a vast number of structures, from the well-known Keggin and Dawson anions to gigantic, spherical clusters. wikipedia.orgescholarship.org The assembly of these tungstate frameworks is a dynamic process influenced by factors such as pH, temperature, and the presence of other ions, allowing for the programmed synthesis of specific cluster architectures. acs.org
Historical Context and Evolution of Research on Manganese-Oxotungsten Architectures
The study of manganese compounds has a long history, with the initial recognition of manganese's distinct properties dating back to the 18th century. nih.govresearchgate.net The development of new technologies in the 19th and early 20th centuries, particularly in steel manufacturing, significantly increased the demand for manganese. nih.govresearchgate.net Research into manganese-containing compounds for various applications, including batteries and as a catalyst, expanded throughout the 20th century. nih.govresearchgate.net
The exploration of more complex manganese-tungsten oxide systems is a more recent development, driven by advances in synthetic techniques and characterization methods. Early work focused on simple binary oxides, but the ability to create intricate polyoxometalate structures has opened up new avenues of research. The synthesis of manganese tungstate (MnWO₄) nanoparticles and other nanostructures has become a significant area of focus due to their potential in catalysis, energy storage, and sensor technology. rsc.orgacademie-sciences.fracademie-sciences.fr Modern research often involves the precise control of reaction conditions to tune the morphology and properties of these materials for specific applications. rsc.orgresearchgate.net The ongoing investigation into manganese-oxotungsten architectures continues to reveal novel structures with promising functionalities. chinesechemsoc.orgacs.org
Detailed Research Findings
The compound Manganese-oxotungsten (1/1), also known as manganese tungstate (MnWO₄), is an inorganic compound with the chemical formula MnWO₄. ontosight.aismolecule.com It is a member of the tungstate family of compounds, which contain the tungstate ion (WO₄²⁻). ontosight.ai
Synthesis Methods
Manganese tungstate can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves reacting manganese and tungsten precursors in an aqueous solution at elevated temperature and pressure. It allows for the formation of well-defined nanostructures. ontosight.ainih.gov
Solid-State Reaction: This involves heating a mixture of manganese and tungsten oxides at high temperatures to form the desired compound. ontosight.ai
Precipitation Method: This technique involves the addition of a manganese ion solution to an aqueous tungstate solution, leading to the precipitation of manganese tungstate nanoplates. ontosight.airesearchgate.net
Impregnation Method: Nanoparticles of MnWO₄ can be prepared by impregnating a tungsten oxide (WO₃) support with a solution of a manganese salt, followed by calcination. academie-sciences.fr
The choice of synthesis method significantly influences the resulting material's crystal structure, particle size, and morphology, which in turn affect its physical and chemical properties. rsc.orgontosight.ai
Structural and Physical Properties
Manganese tungstate typically exhibits a monoclinic crystal structure of the wolframite (B13744602) type. ontosight.ainih.gov Key structural and physical properties are summarized in the table below.
| Property | Value/Description | Source |
| Chemical Formula | MnWO₄ | ontosight.aismolecule.com |
| Molecular Weight | ~302.78 g/mol | nih.gov |
| Crystal Structure | Monoclinic (Wolframite) | ontosight.ainih.gov |
| Appearance | Dark powder or crystalline solid | smolecule.com |
| Magnetic Behavior | Antiferromagnetic | ontosight.ai |
Interactive Data Table: Properties of Manganese Tungstate (This is a simplified representation. For a fully interactive experience, please view this article in a compatible browser.)
Click to view detailed properties
Chemical Formula: MnWO₄
Molecular Weight: Approximately 302.78 g/mol
Crystal Structure: Monoclinic (Wolframite)
Appearance: Dark powder or crystalline solid
Magnetic Behavior: Antiferromagnetic
Research Applications
The unique properties of manganese tungstate make it a promising material for a wide range of applications:
Catalysis: It has been investigated as a catalyst for various chemical reactions, including the oxidation of hydrocarbons and the degradation of organic pollutants. academie-sciences.frontosight.ainanorh.com
Energy Storage: As an electrode material, it shows potential for use in supercapacitors and lithium-ion batteries due to its charge-storage capabilities. rsc.orgnanorh.com
Sensors: Its sensitivity to certain gases makes it a candidate for use in gas sensors. nanorh.com
Electrochromic Devices: Its ability to change color in response to an electrical stimulus makes it suitable for applications in smart windows and displays. nanorh.com
Photocatalysis: It can be used to degrade pollutants in wastewater and for other environmental remediation processes. nanorh.com
Optical Applications: Its optical properties are of interest for use in various optoelectronic devices. ontosight.ainanorh.com
Structure
2D Structure
Properties
CAS No. |
52365-44-3 |
|---|---|
Molecular Formula |
MnOW |
Molecular Weight |
254.78 g/mol |
IUPAC Name |
manganese;oxotungsten |
InChI |
InChI=1S/Mn.O.W |
InChI Key |
WPIHHLRBPCWABK-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Mn] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Manganese Oxotungsten Compounds
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline inorganic materials from aqueous or non-aqueous solutions under elevated temperatures and pressures. sigmaaldrich.com These techniques offer excellent control over the nucleation and growth processes, enabling the formation of well-defined nanostructures. rsc.org In the context of manganese-oxotungsten compounds, these methods involve the reaction of manganese and tungsten precursors in a sealed vessel, such as an autoclave. evitachem.com
Influence of Reaction Parameters on Product Morphology and Crystallinity (e.g., pH, Temperature, Time)
The morphology and crystallinity of the resulting manganese-oxotungsten products are highly sensitive to the reaction parameters, including pH, temperature, and reaction duration.
pH: The pH of the precursor solution plays a critical role in determining the phase and morphology of the final product. Studies have shown that pure MnWO₄ is typically obtained in neutral to alkaline conditions (pH ≥ 7). tandfonline.comtandfonline.com At lower pH values (acidic conditions), the formation of tungsten oxide (WO₃) as a byproduct is often observed. tandfonline.comtandfonline.com The morphology of MnWO₄ can be tuned by adjusting the pH. For instance, at a pH of 7, nanorod-like structures may be formed, while increasing the pH to 12 can lead to the aggregation of these nanorods into flower-shaped structures. mdpi.com At a pH of 9, capsule-like morphologies have also been reported. tandfonline.comtandfonline.com
Temperature: The reaction temperature significantly influences the crystallinity and particle size of manganese-oxotungsten compounds. Higher temperatures generally promote better crystallinity and larger particle sizes. rsc.org For example, in the solvothermal synthesis of MOF-5, increasing the temperature from 105 °C to 140 °C was found to affect the crystallinity, with the optimal temperature for achieving high crystallinity being dependent on the reaction time. walisongo.ac.id Similarly, in the synthesis of manganese tungstate (B81510) nanostructures, tuning the reaction temperature is a key strategy for controlling the aspect ratio of the resulting nanorods. rsc.org
Time: The duration of the hydrothermal or solvothermal treatment affects the growth and assembly of the crystalline products. Longer reaction times can lead to an increase in crystal size and changes in morphology. For instance, in the solvothermal synthesis of MOF-5, the crystallinity of the product was observed to change with increasing heating time, with the optimal time varying with the reaction temperature. walisongo.ac.id For manganese tungstate nanostructures, the reaction time is another parameter that can be adjusted to control the dimensions of the synthesized nanorods. rsc.org
| Parameter | Condition | Resulting Morphology/Phase | Reference |
|---|---|---|---|
| pH | 3 | WO₃ Nanowires | tandfonline.comtandfonline.com |
| 5 | MnWO₄/WO₃ Cuboids | tandfonline.comtandfonline.com | |
| 7 | MnWO₄ Rods | tandfonline.comtandfonline.commdpi.com | |
| 9 | MnWO₄ Capsule-like structures | tandfonline.comtandfonline.com | |
| Temperature | 120 °C | Crystallization of MnWO₄ occurs | rsc.org |
| 180 °C | Cube-like particles to anisotropic nanorods (depending on starting pH) | rsc.org | |
| Time | 12 h (at 140 °C) | Optimal time for high crystallinity of MOF-5 | walisongo.ac.id |
| 24 h (at 120 °C) | Optimal time for high crystallinity of MOF-5 | walisongo.ac.id |
Solution-Phase Self-Assembly Techniques
Solution-phase self-assembly is a powerful bottom-up approach for the construction of complex nanostructures from molecular precursors. This strategy relies on non-covalent interactions to spontaneously organize building blocks into ordered architectures.
Controlled Precipitation and Crystallization Methods
Controlled precipitation is a straightforward method for synthesizing manganese-oxotungsten compounds. This technique involves the careful mixing of solutions containing manganese and tungsten precursors, often with the addition of a precipitating agent, to induce the formation of the desired product. The key to this method is to control the rate of precipitation to influence the size, shape, and crystallinity of the particles. For the synthesis of manganese tungstate nanoplates in flower-like clusters, a precipitation method has been employed by adding a manganese ion solution to a tungstate solution under controlled conditions of concentration, flow rate, and temperature. core.ac.uk
Utilization of Precursor Ligands and Counterions
The choice of precursor ligands and counterions can significantly influence the self-assembly process and the final structure of the manganese-oxotungsten compound. Ligands can act as structure-directing agents, controlling the growth of specific crystal faces or promoting the formation of particular morphologies. unica.it For instance, in the synthesis of manganese oxide nanoparticles, the use of different carboxylic acids as ligands can induce the formation of hierarchical nanospheres or hollow spheres. nih.gov
Utilization of Lacunary Polyoxotungstate Precursors in Assembly
Polyoxometalates (POMs) are a class of metal-oxygen cluster anions. Lacunary POMs are structures with one or more vacant metal sites, making them excellent building blocks for creating more complex, heterometallic architectures.
The reaction of lacunary polyoxotungstates with manganese ions allows for the precise incorporation of manganese centers into the POM framework. This approach has been successfully used to synthesize a variety of manganese-containing polyoxotungstates with unique structural and electronic properties. For example, sandwich-type polyoxotungstates containing a central {Mn₄} core have been synthesized by reacting trivacant Dawson-type lacunary precursors with manganese(II) salts. mdpi.com Similarly, mixed-valence manganese clusters have been incorporated into tungstosilicate frameworks by reacting lacunary precursors with manganese salts under specific conditions. researchgate.net
Template-Directed Synthesis in Polyoxotungstate Formation
In the context of polyoxometalate chemistry, template-directed synthesis involves the use of a central ion or molecule to guide the assembly of the surrounding metal-oxide framework. Counterions, particularly alkali metal cations, can act as templates, directing the formation of specific POM structures that would not form in their absence. nih.gov This templating effect is crucial in the self-assembly of large and complex polyoxotungstate clusters containing manganese. The size and coordination geometry of the templating cation can influence the final structure of the manganese-substituted polyoxometalate.
In Situ Formation Mechanisms of Manganese-Oxotungsten Frameworks
The formation of manganese-oxotungsten frameworks, specifically manganese tungstate (MnWO₄), can be monitored and understood through in situ techniques that provide insight into the reaction pathways and particle growth mechanisms under various synthesis conditions. Hydrothermal synthesis is a prominent method for the preparation of crystalline MnWO₄, and in situ Raman spectroscopy has proven to be a valuable tool for observing the formation of the solid-state framework in real-time within an autoclave at elevated temperatures and pressures.
The reaction to form manganese tungstate typically involves the mixing of precursor solutions, such as manganese nitrate (B79036) and sodium tungstate. rsc.org Spectroscopic evidence indicates that the interaction and initial formation of a solid phase occur almost immediately upon mixing these solutions at room temperature. rsc.org Under hydrothermal conditions, the subsequent transformation into a crystalline, monoclinic wolframite-type structure is a key area of investigation.
A proposed mechanism for the growth of MnWO₄ nanoparticles during hydrothermal synthesis is a dissolution-recrystallization process. rsc.org This mechanism suggests that initially formed amorphous or poorly crystalline particles dissolve back into the solution and then recrystallize onto more stable nuclei, leading to the growth of well-defined crystals. The pH of the synthesis medium plays a critical role in this process. An increase in the initial pH of the reaction mixture has been shown to enhance the dissolution-recrystallization process, which in turn influences the morphology of the resulting nanoparticles. rsc.org Specifically, higher pH values tend to promote the formation of nanoparticles with an increased aspect ratio, indicating anisotropic growth along a particular crystallographic axis. rsc.org
The following table summarizes the influence of pH on the particle growth during the hydrothermal synthesis of MnWO₄.
| Initial pH | Effect on Dissolution-Recrystallization | Resulting Particle Morphology |
| 6.3 (Slightly Acidic) | Base-level dissolution and recrystallization | Formation of primary nanoparticles |
| 9.1 (Alkaline) | Enhanced dissolution and recrystallization | Nanoparticles with increased aspect ratio |
This in situ understanding of the formation mechanism allows for precise control over the synthesis parameters to tailor the structural and morphological properties of the final manganese-oxotungsten material.
Solid-State Synthesis and Impregnation Methods for Supported Systems
Solid-state and impregnation methods are versatile and widely utilized techniques for the synthesis of manganese-oxotungsten compounds, both in their bulk form and as supported catalytic systems. These methods offer advantages in terms of simplicity, cost-effectiveness, and scalability.
Solid-State Synthesis:
A novel approach for the synthesis of manganese tungstate (MnWO₄) is through a solid-state metathetic (SSM) reaction. mit.edu This method involves the direct reaction of solid precursors at or near room temperature, often assisted by mechanical activation or microwave energy. A typical SSM reaction for MnWO₄ involves the mixing of manganese chloride (MnCl₂) and sodium tungstate (Na₂WO₄). mit.edu The reaction proceeds via an exchange of anions, leading to the formation of manganese tungstate and a salt byproduct, typically sodium chloride (NaCl). mit.edu
The general reaction can be represented as: MnCl₂(s) + Na₂WO₄(s) → MnWO₄(s) + 2NaCl(s)
One of the driving forces for this reaction is the formation of the thermodynamically stable NaCl lattice, which has a high lattice energy. mit.edu While some wolframite-type tungstates can be formed at ambient conditions using this method, the synthesis of MnWO₄ may require a subsequent moderate-temperature heating step (around 500 °C) to achieve a well-crystalline, single-phase product from the initially amorphous or mixed-phase product. mit.edu
Impregnation Methods for Supported Systems:
Impregnation is a prevalent technique for preparing supported catalysts, where the active manganese-oxotungsten species are dispersed on a high-surface-area support material. acs.orguu.nl This method is particularly advantageous for catalytic applications as it allows for efficient use of the active component. The process generally involves the following steps:
Preparation of the Impregnation Solution: A solution containing a soluble precursor of manganese, such as manganese nitrate, and a soluble precursor of tungsten, such as ammonium (B1175870) tungstate or sodium tungstate, is prepared. google.com
Contacting with the Support: A porous support material (e.g., alumina, silica (B1680970), titania) is brought into contact with the precursor solution. The solution fills the pores of the support.
Drying: The solvent is removed by drying, which causes the precursor salts to deposit onto the surface of the support.
Calcination: The dried material is heated at an elevated temperature to decompose the precursor salts and form the desired manganese-oxotungsten oxide phase on the support.
The distribution of the active phase within the support can be influenced by several factors, including the concentration of the precursor solution, the interaction between the precursors and the support surface, and the drying conditions. uu.nl For instance, the use of chelating agents in the impregnation solution can help to achieve a more uniform distribution of the active species. uu.nl
The following table provides a comparative overview of the solid-state and impregnation synthesis methods.
| Feature | Solid-State Metathesis | Impregnation Method |
| Principle | Exchange reaction between solid precursors | Deposition of precursor solution onto a support |
| Typical Precursors | Metal halides and alkali metal tungstates | Soluble metal nitrates and tungstates |
| Product Form | Bulk powder | Supported catalyst |
| Key Advantage | Simplicity, high yield, cost-effective | Efficient use of active material, high surface area |
| Considerations | May require post-synthesis heat treatment | Distribution of active phase can be complex to control |
Novel Approaches for Nanostructured Manganese-Oxotungsten Materials
The development of novel synthetic strategies for nanostructured manganese-oxotungsten materials is driven by the unique properties that emerge at the nanoscale, including enhanced catalytic activity, and improved electrochemical performance. rsc.org These approaches focus on achieving precise control over the size, shape, and crystallinity of the resulting nanomaterials.
Hydrothermal Synthesis:
Hydrothermal synthesis is a versatile and widely employed method for producing a variety of nanostructured manganese tungstate (MnWO₄) morphologies. rsc.orgrsc.orgnanobioletters.com This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel (autoclave). By carefully tuning the reaction parameters such as temperature, time, and pH, it is possible to synthesize MnWO₄ with different aspect ratios and sizes. rsc.org For example, it has been demonstrated that adjusting the reaction temperature and duration can lead to the formation of MnWO₄ nanorods with controlled dimensions. rsc.org
A one-pot hydrothermal method has also been successfully used to synthesize molybdenum-doped manganese tungstate nanocubes (Mo–MnWO₄ NCs). nih.gov In this process, the reaction between manganese, tungsten, and molybdenum precursors occurs in a single step, leading to the formation of doped nanocrystals with potentially enhanced properties due to the incorporation of the dopant metal into the MnWO₄ lattice. nih.gov
Co-precipitation Followed by Sintering:
Another effective approach for synthesizing crystalline manganese tungstate is the co-precipitation method followed by a sintering (heat treatment) step. nih.gov This process involves the simultaneous precipitation of manganese and tungsten species from a solution by adding a precipitating agent. The resulting precursor is then collected, dried, and sintered at elevated temperatures. The sintering temperature is a critical parameter that influences the crystallinity and phase purity of the final MnWO₄ product. nih.gov Studies have shown that the best crystallinity for MnWO₄ can be achieved at a sintering temperature of 800 °C. nih.gov
The table below outlines the key parameters and resulting nanostructures for these novel synthesis approaches.
| Synthesis Method | Key Parameters | Resulting Nanostructure |
| Hydrothermal Synthesis | Temperature, Time, pH | Nanorods with controlled aspect ratios rsc.org |
| One-Pot Hydrothermal | Precursor ratios | Molybdenum-doped nanocubes nih.gov |
| Co-precipitation & Sintering | Sintering Temperature | Crystalline nanoparticles nih.gov |
These novel synthetic routes provide powerful tools for the rational design and fabrication of nanostructured manganese-oxotungsten materials with tailored properties for a range of advanced applications.
Advanced Structural Elucidation and Spectroscopic Characterization of Manganese Oxotungsten Systems
Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uwaterloo.cacarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate unit cell dimensions, bond lengths, and bond angles, providing an unambiguous structural model. carleton.eduanton-paar.com
For manganese-oxotungsten systems, particularly MnWO₄, SCXRD reveals a monoclinic crystal structure belonging to the P2/c space group, a wolframite-type structure. aps.orgijfans.org This detailed analysis is fundamental to understanding the material's properties.
SCXRD provides precise measurements of the distances between atoms and the angles of the bonds connecting them. In the MnWO₄ structure, the MnO₆ and WO₆ octahedra are distorted, leading to a range of Mn–O and W–O bond lengths rather than a single uniform value. The peak for Mn-W atom pairs is observed at approximately 3.5 Å and 3.75 Å, corresponding to the closest and more distant tungsten atoms, respectively. researchgate.netresearchgate.net The analysis of these distances and the Mn–O–W bond angles is critical for understanding the nature of the chemical bonding and the pathways for magnetic exchange interactions within the lattice.
Table 1: Selected Interatomic Distances in Manganese-Oxotungsten (MnWO₄)
| Atom Pair | Distance (Å) |
|---|---|
| Mn - W (closest) | ~3.5 |
| Mn - W (distant) | ~3.75 |
Data sourced from Reverse Monte Carlo/Evolutionary Algorithm simulations based on EXAFS spectra. researchgate.netresearchgate.net
The connectivity of the MnO₆ and WO₆ octahedra gives rise to the extended architecture of MnWO₄. The structure is characterized by zigzag chains of edge-sharing MnO₆ and WO₆ octahedra that run parallel to the c-axis. ijfans.org These chains are then interconnected by sharing corners of the octahedra, forming a stable three-dimensional (3D) framework. ijfans.org Understanding this extended structure is key to explaining the anisotropic physical properties observed in manganese tungstate (B81510).
While the monoclinic wolframite (B13744602) structure is the thermodynamically preferred and most commonly studied polymorph of MnWO₄, other crystallographic phases can be formed under specific synthesis conditions. acs.org For instance, a kinetically stable, cubic manganese heteropolytungstate (Mn-HPT) phase with the space group Im3̅ can be synthesized. acs.org This phase can, over time or with thermal treatment, convert to the more stable monoclinic MnWO₄ phase, following the "Ostwald rule of successive phase transformation". acs.org Additionally, high-pressure studies have shown that the wolframite phase undergoes a phase transition at approximately 25.7 GPa. aip.org The existence of polymorphism highlights the sensitivity of the manganese-oxotungsten system to reaction parameters and environmental conditions. nih.govgoldschmidtabstracts.info
Powder X-ray Diffraction for Bulk Phase Identification and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is an essential technique for the routine characterization of polycrystalline materials. xray.czuitm.edu.my It provides information about the phase composition, crystal structure, and crystallinity of a bulk sample. In the context of manganese-oxotungsten, PXRD is used to confirm the formation of the desired crystalline phase and to assess its purity.
The diffraction pattern of a synthesized MnWO₄ powder is typically compared to a standard reference pattern from a crystallographic database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). The monoclinic wolframite structure of MnWO₄ corresponds to JCPDS card number 72-0478. researchgate.netnih.gov The sharpness and intensity of the diffraction peaks provide a qualitative measure of the sample's crystallinity; sharper peaks indicate higher crystallinity and larger crystallite size. researchgate.net For instance, MnWO₄ synthesized via a hydrothermal method shows a single-phase monoclinic structure, and subsequent calcination can improve the crystallinity as evidenced by sharper and more intense XRD peaks. researchgate.netresearchgate.net The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. researchgate.netnanobioletters.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. rsc.orgrruff.info These techniques are highly sensitive to the local coordination environment and bonding within a material, making them powerful tools for characterizing manganese-oxotungsten compounds. aip.orgresearchgate.netresearchgate.netjwent.netaps.orgresearchgate.netresearchgate.netnsf.gov
In MnWO₄, the observed vibrational bands are primarily associated with the internal vibrations of the WO₆ octahedra and the vibrations involving the manganese ions. The high-frequency modes are typically dominated by the stretching of the W-O bonds. aps.org
FTIR Spectroscopy: The FTIR spectrum of MnWO₄ displays several absorption bands in the fingerprint region (below 1000 cm⁻¹). These bands are characteristic of the tungstate group and the metal-oxygen bonds. For example, bands observed in the range of 500-1000 cm⁻¹ are attributed to various stretching and bending vibrations within the MnWO₄ structure. researchgate.net A strong band around 886 cm⁻¹ is often assigned to the symmetric stretching vibration of the W-O bond, while a band near 776 cm⁻¹ can be associated with the symmetric stretching of W-O-W bridges. researchgate.net Vibrations involving the Mn-O bonds typically appear at lower wavenumbers, such as the band observed around 546.7 cm⁻¹ corresponding to the Mn-O-Mn bond. researchgate.netjwent.net
Raman Spectroscopy: The wolframite structure of MnWO₄ (C₂h point group) is predicted to have 18 Raman-active modes (8A₉ + 10B₉). aps.orgaip.org Polarized Raman spectroscopy on single crystals allows for the definitive assignment of these modes. aps.orgaps.orgresearchgate.net The spectra show distinct peaks corresponding to internal stretching and bending modes of the WO₆ octahedra, as well as external lattice modes involving the motion of the Mn²⁺ cations and the tungstate units. The most intense Raman peak, typically observed near 907 cm⁻¹, is assigned to the symmetric stretching mode of the W-O bonds within the WO₆ octahedra. researchgate.net Other bands are assigned to asymmetric W-O stretching, O-W-O bending, and various lattice vibrations. aps.orgresearchgate.net
Table 2: Characteristic Vibrational Bands for Manganese-Oxotungsten (MnWO₄)
| Wavenumber (cm⁻¹) | Technique | Assignment |
|---|---|---|
| ~907 | Raman | Symmetric W-O stretching |
| ~886 | FTIR | Symmetric W-O stretching |
| ~776 | FTIR | Symmetric W-O-W stretching |
| ~705 | FTIR | W-O bond vibration |
| ~604 | FTIR | Asymmetric W-O stretching in (W₂O₄)n chain |
| ~547 | FTIR | Mn-O-Mn bond vibration |
| ~531 | FTIR | Symmetrical Mn-W-O group vibrations |
| ~517 | FTIR | Mn-O bond vibration |
This table compiles representative data from various spectroscopic studies. aps.orgresearchgate.netresearchgate.netjwent.net
Characterization of Metal-Oxygen Vibrations and Polyoxotungstate Integrity
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the integrity of the polyoxotungstate framework and characterizing the nature of metal-oxygen bonds. The vibrational modes observed are sensitive to the coordination environment of the metal centers and the connectivity of the polytungstate cages.
In manganese-oxotungsten systems, the FTIR spectra typically exhibit characteristic bands below 1000 cm⁻¹ that are attributable to the vibrations of the metal-oxygen framework. nih.gov Specifically, strong absorptions in the range of 500-700 cm⁻¹ are often associated with the stretching vibrations of Mn-O and Mn-O-Mn bonds, confirming the incorporation of manganese into the oxide lattice. researchgate.net For instance, in studies of manganese oxide nanostructures, distinct peaks around 630 cm⁻¹ and 525 cm⁻¹ have been assigned to the stretching vibrations of Mn-O and Mn-O-Mn, respectively. researchgate.net
Raman spectroscopy provides complementary information. In manganese tungstate (MnWO₄) single crystals, a series of Raman active modes have been identified. azonano.com For example, the high-frequency A g modes are associated with the vibrations of the WO₆ octahedra. azonano.com The study of manganese oxide minerals with tunnel structures has also revealed a correlation between the position of a high-frequency Raman mode (around 630 cm⁻¹) and the fraction of Mn³⁺ in the octahedral sites. researchgate.netosti.gov This suggests that Raman spectroscopy can be a sensitive probe of the manganese oxidation state within the oxotungsten (B8612460) framework.
The integrity of the polyoxotungstate cage is confirmed by the presence of characteristic vibrational bands associated with W-O bonds. These typically include vibrations for terminal W=O groups and bridging W-O-W linkages. The analysis of these vibrational signatures allows for the confirmation that the polyoxotungstate structure remains intact upon manganese incorporation.
Table 1: Representative Vibrational Frequencies for Metal-Oxygen Bonds in Manganese Oxide Systems
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| Mn-O Stretching | 525 - 630 | FTIR | researchgate.net |
| Mn-O-Mn Stretching | ~525 | FTIR | researchgate.net |
| Mn-O-Mn Cluster Vibration | 606 - 625 | FTIR | azooptics.com |
| WO₆ Octahedra Vibrations | High-frequency A g modes | Raman | azonano.com |
| Mn³⁺ in Octahedral Sites | ~630 | Raman | researchgate.netosti.gov |
Electronic Absorption Spectroscopy: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of manganese-oxotungsten systems. The absorption of UV and visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the resulting spectrum provides insights into the electronic transitions within the material.
Insights into Electronic Transitions and Speciation in Solution
The UV-Vis spectra of manganese-oxotungsten compounds are typically characterized by intense absorption bands in the UV region, which are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions from oxygen 2p orbitals to the empty d-orbitals of tungsten(VI). In manganese-containing systems, additional absorption features related to d-d electronic transitions of the manganese ions and Mn-O charge transfer bands can be observed.
For instance, studies on manganese-graphene oxide hybrids have shown a broad peak around 410 nm, which is indicative of the Mn-O transition. researchgate.net The position and intensity of these absorption bands are sensitive to the oxidation state and coordination environment of the manganese ions. Different manganese oxidation states will result in distinct d-d transition energies and, consequently, different absorption spectra. docbrown.info This allows for the monitoring of changes in manganese speciation in solution.
The electronic transitions in manganese complexes can be generally categorized as follows:
d-d transitions: These are typically weak absorptions that occur within the d-orbitals of the manganese ion. The energy of these transitions is influenced by the ligand field.
Ligand-to-Metal Charge Transfer (LMCT): These are intense absorptions where an electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Metal Charge Transfer (MMCT): In mixed-metal systems, it is possible to observe the transfer of an electron from one metal center to another.
In solution, UV-Vis spectroscopy can be employed to study the stability and transformation of manganese-oxotungsten species. Changes in the absorption spectrum upon variations in pH, concentration, or the presence of other chemical species can provide information about the equilibria between different polyoxotungstate and manganese species. For example, the characteristic absorbance of Mn²⁺ ions can be monitored to study dissolution or complexation reactions. nih.govnih.govillinois.edu
Table 2: Typical Electronic Transitions in Manganese-Containing Compounds Observed by UV-Vis Spectroscopy
| Transition Type | Wavelength Range (nm) | Compound Type | Reference |
|---|---|---|---|
| Mn-O Transition | ~410 | Manganese Oxide Hybrids | researchgate.net |
| d-d Transitions (Mn²⁺) | 300 - 600 | Aqueous Mn(II) Complexes | docbrown.info |
| PAR-Mn²⁺ Complex | ~534 | Organometallic Complexes | illinois.edu |
| Charge Transfer (Manganate(VII)) | ~530 | Permanganates | docbrown.info |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. In the context of manganese-oxotungsten systems, XPS is particularly crucial for determining the oxidation states of manganese.
Differentiation of Manganese Oxidation States (Mn(II), Mn(III), Mn(IV))
The differentiation of Mn(II), Mn(III), and Mn(IV) oxidation states using XPS is primarily achieved through the detailed analysis of the Mn 2p and Mn 3s core level spectra. researchgate.netosti.govpsu.eduxpsfitting.comthermofisher.comrruff.info
The Mn 2p spectrum consists of two spin-orbit components, Mn 2p₃/₂ and Mn 2p₁/₂, separated by approximately 11.2-11.7 eV. thermofisher.com The binding energy of the Mn 2p₃/₂ peak is sensitive to the oxidation state of manganese, generally increasing with an increase in oxidation state. researchgate.net However, significant peak broadening and multiplet splitting can make the deconvolution of overlapping peaks for different oxidation states challenging. xpsfitting.com For example, the Mn 2p₃/₂ peak for MnO (Mn(II)) is observed around 641.4 eV, while for Mn₂O₃ (Mn(III)) it is also around 641.4 eV, and for MnO₂ (Mn(IV)) it is slightly higher at approximately 641.8 eV. thermofisher.com The presence of satellite features can also aid in identification; for instance, MnO exhibits a satellite peak at around 647 eV that is absent in Mn₂O₃ and MnO₂. thermofisher.com
A more definitive method for distinguishing manganese oxidation states is the analysis of the Mn 3s core level spectrum . The Mn 3s peak exhibits multiplet splitting due to the exchange interaction between the 3s core hole and the 3d valence electrons. The magnitude of this energy separation (ΔE₃s) is diagnostic of the oxidation state. thermofisher.com
Table 3: Mn 3s Multiplet Splitting for Different Manganese Oxidation States
| Oxidation State | ΔE₃s (eV) | Reference |
|---|---|---|
| Mn(II) | ~6.0 | thermofisher.com |
| Mn(III) | ≥ 5.3 | thermofisher.com |
| Mn(IV) | ~4.7 | thermofisher.com |
By carefully analyzing both the Mn 2p peak positions and satellite structures, along with the magnitude of the Mn 3s multiplet splitting, a reliable determination of the relative proportions of Mn(II), Mn(III), and Mn(IV) on the surface of manganese-oxotungsten materials can be achieved. researchgate.netresearchgate.netosti.govresearchgate.netscispace.com
Electron Microscopy Techniques: SEM, TEM, HRTEM, HAADF-STEM
Electron microscopy techniques are indispensable for the direct visualization of the morphology and nanostructure of manganese-oxotungsten materials. These methods provide high-resolution imaging that is essential for understanding the physical form of these compounds, which often correlates with their chemical and physical properties.
Morphological Analysis and Nanostructure Characterization
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure of the material. researchgate.net TEM images can reveal the precise dimensions of individual nanoparticles, including their length and diameter if they are anisotropic. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystal lattice of the material. This technique can be used to identify the crystallographic phases present and to observe any crystalline defects. In manganese-oxotungsten nanostructures, HRTEM can confirm the crystalline nature of the material and provide information about the atomic arrangement.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for compositional analysis at the atomic scale. researchgate.netglobalsino.comlibretexts.org The contrast in HAADF-STEM images is approximately proportional to the square of the atomic number (Z-contrast), which allows for the differentiation of heavier elements like tungsten from lighter elements like manganese and oxygen. globalsino.comlibretexts.org This makes it an ideal technique for mapping the distribution of manganese and tungsten within the nanostructure and for identifying the location of individual metal atoms or clusters.
Together, these electron microscopy techniques provide a comprehensive picture of the morphology and nanostructure of manganese-oxotungsten systems, from the micrometer scale down to the atomic level. azonano.comazooptics.comglobalsino.comlibretexts.orgyoutube.com
High-Resolution Imaging of Lattice Structures and Defects
High-resolution imaging techniques, particularly High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for the atomic-level structural analysis of manganese--oxotungsten (1/1), scientifically known as manganese tungstate (MnWO₄). These methods provide direct visualization of the crystalline lattice, enabling the precise measurement of lattice fringes and the identification of structural defects, which are crucial for understanding the material's physicochemical properties.
Research has demonstrated that MnWO₄ synthesized via various methods, such as hydrothermal routes, predominantly forms a monoclinic crystal structure. HRTEM imaging clearly resolves the lattice fringes corresponding to specific crystallographic planes. For instance, in MnWO₄ nanorods, a distinct lattice spacing of 2.497 Å has been measured, which corresponds to the (002) crystal plane. mdpi.com Similarly, studies on MnWO₄ nanoplates have identified a lattice spacing of 0.245 nm, corresponding to the (120) plane. researchgate.net In nanorod-shaped MnWO₄ nanoparticles distributed on graphene oxide, a d-spacing of approximately 0.48 nm was measured, corresponding to the (100) plane. mdpi.com These direct measurements are in good agreement with data obtained from X-ray diffraction (XRD) analysis, confirming the high crystallinity and phase purity of the synthesized materials. mdpi.comresearchgate.net
The morphology of manganese-oxotungsten systems can also be characterized in detail. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) analyses show that MnWO₄ can be synthesized in various forms, including nanorods with diameters of about 20 nm and lengths under 200 nm, as well as nanoplates. mdpi.comresearchgate.netmdpi.comnih.gov HRTEM images not only confirm these morphologies but also reveal surface features, such as the presence of micropores on nanorods, which can serve as channels for electrolyte transformation in battery applications. mdpi.com Furthermore, when coated with other materials, such as a carbon layer derived from dopamine, HRTEM can precisely measure the coating thickness, which has been observed to be around 5.1 nm. mdpi.com
Lattice defects, such as vacancies, interstitials, and dislocations, can significantly influence a material's electronic and catalytic properties. While detailed reports on specific defects in MnWO₄ are specialized, the principles of their identification via HRTEM are well-established. The presence of defects would manifest as disruptions in the otherwise periodic arrangement of atoms in the lattice fringes seen in HRTEM images. The controlled introduction or understanding of these defects is a key area of research for tuning the material's performance in various applications.
| Parameter | Observed Value | Corresponding Plane/Feature | Reference |
|---|---|---|---|
| Lattice Spacing | 2.497 Å | (002) | mdpi.com |
| Lattice Spacing | 0.245 nm | (120) | researchgate.net |
| Lattice Spacing | ~0.48 nm | (100) | mdpi.com |
| Morphology | Nanorods | Diameter: ~20 nm, Length: <200 nm | mdpi.com |
| Coating Thickness | ~5.1 nm | Carbon layer on nanorods | mdpi.com |
Elemental and Thermogravimetric Analysis for Compositional Verification
Elemental and thermogravimetric analyses are fundamental for confirming the stoichiometry and thermal stability of manganese-oxotungsten systems. These techniques verify the presence and distribution of constituent elements and characterize the material's behavior under heat, respectively.
Energy-Dispersive X-ray spectroscopy (EDX), often coupled with electron microscopy, is used for elemental analysis. EDX analysis of MnWO₄ nanostructures confirms the presence of Manganese (Mn), Tungsten (W), and Oxygen (O). mdpi.com Importantly, elemental mapping reveals a uniform distribution of these elements throughout the nanostructure, which is indicative of a homogeneous composition and high purity of the sample. mdpi.com
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition of MnWO₄. TGA measures the change in mass of a sample as a function of temperature. For hydrothermally synthesized MnWO₄ nanomaterials, the TGA curve typically shows several stages of weight loss. An initial weight loss at temperatures up to 200°C is generally attributed to the removal of adsorbed or structural water molecules. nanobioletters.com For instance, one study reported an initial weight loss of 6% at 200°C, followed by a 7% loss between 300-400°C, and a final 4% loss between 400-800°C. nanobioletters.com Another investigation on MnWO₄ synthesized at a pH of 12 (MW-12) noted a weight loss of 2.9% above 700°C in an air atmosphere. nih.gov These weight loss profiles are crucial for determining the appropriate calcination temperatures to achieve a stable, crystalline phase without decomposition. nanobioletters.com DTA curves complement TGA by detecting exothermic and endothermic processes; for MnWO₄, an exothermic peak has been observed around 600°C. nanobioletters.com
| Temperature Range (°C) | Weight Loss (%) | Attributed Process | Reference |
|---|---|---|---|
| Up to 200 | 6% | Removal of water molecules | nanobioletters.com |
| 300 - 400 | 7% | Degradation/Further water removal | nanobioletters.com |
| 400 - 800 | 4% | Structural decomposition | nanobioletters.com |
| > 700 | 2.9% | Thermal decomposition (in air) | nih.gov |
Other Advanced Spectroscopic and Microscopic Probes (e.g., ESI-MS, STM)
Beyond standard characterization, other advanced analytical techniques provide deeper insights into the complex structures and surface properties of manganese-oxotungsten systems.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique used to transfer large, charged cluster species from solution to the gas phase for mass analysis. gla.ac.uk In the context of manganese-oxotungsten chemistry, ESI-MS is particularly valuable for characterizing complex polyoxometalate (POM) clusters. It allows for the unambiguous determination of the cluster's exact formula, including the degree of protonation and the number of heteroatoms, which is often difficult to ascertain from crystallographic studies alone. gla.ac.uk For example, ESI-MS has been used to identify and characterize unsymmetrical Mn-Anderson polyoxometalate clusters and their subsequent assemblies in solution. acs.org The technique can directly observe species such as {(TBA)₂[MnMo₆O₁₈{(OCH₂)₃CN═CH(C₅H₄N)}(L2)]}⁻, confirming the successful grafting of organic functional groups onto the cluster. acs.org This capability makes ESI-MS an essential tool for exploring the solution-state behavior and assembly of complex manganese-tungsten oxide clusters. gla.ac.ukresearchgate.net
Scanning Tunneling Microscopy (STM) provides real-space images of surfaces at the atomic scale. It is highly effective for investigating the surface atomic structure and electronic properties of conductive or semiconductive materials. While specific STM studies on MnWO₄ are not widely reported, the technique has been successfully applied to related manganese oxides (MnOx). For instance, STM has been used to image the atomic resolution of MnOx ultrathin films grown on gold substrates, revealing distinct structural phases and their parallelogram unit cells. ox.ac.uk By measuring the tunneling current between a sharp tip and the sample surface, STM can map the local density of electronic states. The application of STM to MnWO₄ could provide unprecedented detail about its surface reconstructions, the nature of active sites for catalysis, and the atomic-level structure of surface defects, offering crucial information that complements bulk characterization techniques.
Electronic Structure and Redox Chemistry of Manganese Oxotungsten Compounds
Theoretical Investigations of Electronic Structure (e.g., DFT Calculations)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of complex materials like manganese tungstate (B81510). These calculations provide valuable insights into the arrangement and energies of electrons within the compound, which in turn govern its chemical and physical properties.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a compound. In manganese tungstate, theoretical analyses predict that the presence of electronic states near the Fermi level is a key factor in its excellent charge-storage performance. rsc.org DFT calculations reveal that the valence band maximum is primarily dominated by the 3d orbitals of manganese, while the conduction band minimum is mainly composed of the 5d orbitals of tungsten. nih.gov This distribution of electron density highlights the roles of both metal centers in the electronic transitions of the material.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. semanticscholar.org For large systems, the delocalized nature of canonical molecular orbitals can make it challenging to pinpoint the locality of chemical reactivity. cdmf.org.br However, by analyzing the contributions of atomic orbitals to the FMOs, the reactive sites of the molecule can be inferred. In the case of MnWO₄, the localization of the HOMO on the manganese centers suggests their role as the primary sites for oxidation, while the LUMO's localization on the tungsten centers indicates their susceptibility to reduction.
Table 1: Frontier Molecular Orbital Characteristics of Manganese Tungstate (MnWO₄) based on DFT Calculations
| Orbital | Primary Atomic Contribution | Implied Reactivity |
| HOMO | Mn 3d | Nucleophilic / Electron Donating |
| LUMO | W 5d | Electrophilic / Electron Accepting |
This table is a representation of findings from theoretical studies on the electronic structure of manganese tungstate.
DFT calculations can quantify the degree of covalency by analyzing the overlap of atomic orbitals and the distribution of electron density. In manganese oxides, it has been shown that the d-electrons of manganese are comparatively more delocalized than in other first-row transition metal oxides, indicating a higher degree of covalency. researchgate.net This covalency in the Mn-O bonds, modulated by the polarizing power of neighboring ions, plays a crucial role in the electrochemical stability of related materials. rsc.org In MnWO₄, the interaction between the manganese 3d and oxygen 2p orbitals, as well as the tungsten 5d and oxygen 2p orbitals, leads to the formation of hybrid orbitals. This hybridization results in a sharing of electron density, which strengthens the metal-ligand bonds and influences the electronic and magnetic properties of the compound.
Manganese Oxidation State Stability and Interconversion within Polyoxotungstate Frameworks
The ability of manganese to exist in multiple oxidation states is a hallmark of its chemistry and is central to the redox properties of manganese-oxotungsten compounds. The stability of a particular oxidation state is influenced by factors such as the electronic configuration of the manganese ion and the nature of its coordination environment.
In the solid state, manganese in manganese tungstate (MnWO₄) is predominantly in the +2 oxidation state. nih.gov This is a particularly stable oxidation state for manganese due to its d⁵ electronic configuration, where the d-orbitals are half-filled, leading to enhanced stability from exchange energy. quora.comyoutube.com This stability is a key reason for the prevalence of Mn(II) in many manganese-containing compounds. While other oxidation states such as +3 and +4 are common for manganese, the tungstate framework in MnWO₄ provides a stabilizing environment for the +2 state.
The ligand environment plays a critical role in tuning the redox potentials of manganese ions. The electron-donating or -withdrawing nature of the ligands can significantly alter the energy levels of the manganese d-orbitals, thereby making it easier or more difficult to remove or add electrons. In manganese complexes, the redox potential can be varied by as much as 600 mV by modifying the substituents on the ligands. researchgate.net
In the context of manganese-oxotungsten compounds, the tungstate framework acts as a ligand system for the manganese centers. The highly electronegative oxygen atoms coordinated to both manganese and tungsten influence the electron density around the manganese ion. This ligand field effect stabilizes the Mn(II) state, making its oxidation to higher states, such as Mn(III) or Mn(IV), a key process in the electrochemical behavior of these materials. The redox reactions often involve the Mn²⁺/Mn³⁺ couple, which facilitates electron transfer processes. evitachem.com
Electrochemical Characterization: Cyclic Voltammetry and Chronoamperometry
Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are invaluable for probing the redox behavior of manganese-oxotungsten compounds. These methods provide information about the potentials at which redox reactions occur, the stability of different oxidation states, and the kinetics of electron transfer.
Cyclic voltammetry studies on MnWO₄ reveal its electrochemical activity, which is fundamental to its applications in energy storage and electrocatalysis. The CV profiles of MnWO₄ typically exhibit redox peaks corresponding to the oxidation and reduction of the manganese centers. researchgate.netresearchgate.net These peaks provide information on the redox potentials of the Mn²⁺/Mn³⁺ and potentially Mn³⁺/Mn⁴⁺ couples within the tungstate matrix. The shape and separation of these peaks can indicate the reversibility and kinetics of the electron transfer processes.
The electrochemical stability of MnWO₄ has been shown to be quite high, with some studies reporting appreciable capacitance retention even after thousands of charge-discharge cycles. rsc.org This stability is crucial for applications such as supercapacitors. The incorporation of conductive materials like graphene can further enhance this stability. researchgate.net
Chronoamperometry, which measures the current response to a potential step, can be used to study the dynamics of electron transfer. nih.gov While detailed chronoamperometric studies focused specifically on the electron transfer kinetics of MnWO₄ are not abundant in the reviewed literature, the technique is widely used to assess the stability and charge-transfer characteristics of related manganese oxides during processes like electrodeposition and photocatalysis. researchgate.net
Table 2: Representative Cyclic Voltammetry Data for Manganese Tungstate (MnWO₄) Electrodes
| Electrolyte | Scan Rate (mV/s) | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Key Observation |
| 1 M H₂SO₄ | 2.5 | -0.1 (minor) | - | Quasi-rectangular CV plot suggesting capacitive behavior. researchgate.net |
| 1 M HCl | 2.5 | - | - | Fall in current, suggesting unwanted side reactions. researchgate.net |
| 1 M AlCl₃ | 2.5 | - | - | Quasi-rectangular shape indicating capacitive behavior. researchgate.net |
| KOH | - | Multiple redox peaks | Multiple redox peaks | Pseudocapacitive behavior with revisable charge/discharge. researchgate.net |
This table summarizes typical observations from cyclic voltammetry studies of MnWO₄ in various aqueous electrolytes.
Investigation of High Oxidation State Manganese Species
The incorporation of manganese into polyoxotungstate (POT) frameworks allows for the stabilization of higher oxidation states, such as Mn(III), Mn(IV), and even proposed Mn(V) species. These high-valent states are crucial for the catalytic activity of these compounds, particularly in oxidation reactions. The investigation of these species relies heavily on electrochemical methods to generate and probe their redox behavior, alongside spectroscopic techniques to characterize their electronic structure.
Research into manganese-substituted polyoxotungstates has successfully demonstrated the generation and characterization of various high-valent species. For instance, dimanganese-substituted γ-Keggin tungstosilicates represent a well-studied system where manganese ions occupy adjacent, edge-shared octahedra within the polyoxometalate structure. acs.orgnih.gov In a notable example, the dimanganese(III) derivative, [γ-SiW₁₀Mn(III)₂O₃₆H₆]⁴⁻, can be electrochemically oxidized to a mixed-valence Mn(III)Mn(IV) species and subsequently reduced to a Mn(II)₂ species. acs.org This highlights the ability of the rigid tungstate framework to support sequential one-electron redox processes centered on the manganese atoms.
The generation of high oxidation state manganese is often achieved through electrochemical oxidation. Cyclic voltammetry (CV) is a primary tool used to study these redox processes. In aqueous solutions, manganese-containing polyoxotungstates exhibit distinct oxidation and reduction peaks corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. mdpi.commdpi.com For example, the complex [(Mn(H₂O)₃)₂(H₂W₁₂O₄₂)]⁶⁻ undergoes an oxidative process where the Mn²⁺ centers are oxidized to higher states. mdpi.comresearchgate.net A sharp anodic peak observed around +1.08 V (vs. Ag/AgCl) has been attributed to a multi-electron transfer process, leading to the formation of high-valent manganese species, potentially Mn(IV), which are catalytically active for water oxidation. mdpi.com
Studies on various polynuclear manganese-containing polyoxometalates, including the tungstosilicate [Mn(II)Mn(III)SiW₁₀O₃₇(OH)(H₂O)]⁶⁻, have provided specific potential values for the manganese-centered redox events. These studies show that the precise redox potentials are influenced by factors such as the pH of the solution, indicating the involvement of proton transfer in the redox mechanism. mdpi.com The shift of redox peaks to more negative potentials with increasing pH suggests that proton migration accompanies the electron transfer processes. mdpi.com
The characterization of these transient, high-valent species is often challenging. Spectroscopic methods are employed to gain insight into their electronic structure. UV-Vis spectroscopy can reveal characteristic ligand-to-metal charge transfer (LMCT) bands. For instance, the formation of Mn(IV)-oxo species can give rise to absorption bands in the visible region. nih.gov In some systems, the formation of a green intermediate during oxidation reactions has been linked to a Mn(IV) species, with broad UV-Vis absorption bands around 650 nm. nih.gov Furthermore, in-situ Raman spectroscopy can provide direct evidence for the formation of Mn(IV)-oxo intermediates through the detection of characteristic Mn-O stretching vibrations. nih.gov
The data gathered from these investigations are crucial for understanding the mechanisms of oxidation catalysis by manganese-oxotungsten compounds and for the rational design of new, more efficient catalysts.
Research Findings
The following tables summarize key electrochemical and spectroscopic data from the investigation of high oxidation state manganese species in oxotungsten (B8612460) and related polyoxometalate compounds.
Table 1: Redox Potentials of Manganese-Substituted Polyoxometalates
This table presents the oxidation and reduction peak potentials for various manganese-centered redox couples observed in cyclic voltammetry studies. Potentials are reported versus a reference electrode as specified in the source.
| Compound/Species | Redox Couple | Oxidation Peak Potential (V) | Reduction Peak Potential (V) | Conditions/Notes | Source(s) |
| [γ-SiW₁₀Mn₂O₃₆H₆]⁴⁻ | Mn(III)₂ / Mn(III)Mn(IV) | — | — | Anion can be oxidized to the corresponding Mn(III)Mn(IV) species. | acs.orgnih.gov |
| [γ-SiW₁₀Mn₂O₃₆H₆]⁴⁻ | Mn(III)₂ / Mn(II)₂ | — | — | Anion can be reduced to the corresponding Mn(II)₂ species. | acs.orgnih.gov |
| [(Mn(H₂O)₃)₂(H₂W₁₂O₄₂)]⁶⁻ | Mn(II) → Mn(IV) | +1.08 | — | vs. Ag/AgCl, pH 3. Sharp anodic signal characteristic of a fast process. | mdpi.com |
| [Mn₂SiW₁₀O₃₇(OH)(H₂O)]⁶⁻ (Mn₂-POM) | Mn²⁺/Mn³⁺ | +0.5 | +0.4 | vs. SCE, pH 5.8. | mdpi.comsemanticscholar.org |
| [Mn₂SiW₁₀O₃₇(OH)(H₂O)]⁶⁻ (Mn₂-POM) | Mn³⁺/Mn⁴⁺ | +1.2 | +1.0 | vs. SCE, pH 5.8. A reduction peak for Mn⁴⁺/Mn²⁺ was also observed at 0.85 V. | mdpi.comsemanticscholar.org |
Note: The redox potentials can vary significantly with experimental conditions such as pH, electrolyte composition, and scan rate.
Table 2: Spectroscopic Data for High-Valent Manganese Species
This table summarizes key spectroscopic features used to identify and characterize high-valent manganese-oxo species in various coordination environments, including those within polyoxometalate frameworks.
| Species Type | Technique | Key Feature(s) | Wavelength/Wavenumber | Source(s) |
| Mn(IV)-oxo | UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer (LMCT) band | ~370-375 nm | nih.gov |
| Mn(IV)-oxo | UV-Vis Spectroscopy | d-d transition or LMCT band | ~530-555 nm | nih.gov |
| Mn(IV) Intermediate | UV-Vis Spectroscopy | Broad absorption band | ~648 nm | nih.gov |
| Mn(IV)-oxo | Raman Spectroscopy | Mn(IV)=O stretching vibration (ν(Mn=O)) | ~744 cm⁻¹ | nih.gov |
Catalytic Activity and Reaction Mechanisms of Manganese Oxotungsten Compounds
Electrocatalysis Applications
Manganese-oxotungsten has demonstrated potential in several electrocatalytic applications, ranging from water splitting to energy storage. Its performance is often linked to its nanostructured morphology and its combination with other materials to form composites.
Water Electro-oxidation (Oxygen Evolution Reaction - OER)
Nanostructured manganese tungstate (B81510) (MnWO4) has been investigated as a bifunctional electrocatalyst for water splitting, which includes the oxygen evolution reaction (OER) at the anode. mdpi.com In alkaline media, MnWO4 exhibits a Tafel slope of 83 mV/dec for the OER. mdpi.com However, studies have shown that MnWO4 on its own does not achieve the benchmark current density of 10 mA cm⁻² required for efficient water oxidation. rsc.org
The OER performance can be significantly enhanced when MnWO4 is combined with other transition metals. For instance, a mixed-metal tungstate, Co0.5Mn0.5WO4, demonstrated a much lower overpotential for OER, with an onset potential of approximately 1.5 V (versus RHE) and an overpotential of 0.4 V to reach 10 mA cm⁻². rsc.org This composite catalyst also showed a current density of 35 mA cm⁻², which is nearly double that of the benchmark IrO2 catalyst under the same conditions. rsc.org The improved activity is attributed to the synergistic effects between cobalt and manganese, where the 3d orbitals of both metals in the conduction and valence bands are close to the Fermi level, enhancing electrochemical activity. rsc.org
Electro-reduction of Nitrite (B80452) and Dioxygen
Manganese tungstate has been identified as a novel electrocatalyst for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. researchgate.net Morphologically tuned MnWO4, particularly with a peculiar bird-feather-like structure, has shown notable ORR reactivity in alkaline media. researchgate.net The reaction proceeds via a prominent (2 + 2) electron pathway, with an onset potential of 0.99 V (vs. RHE). researchgate.net This pathway involves the reduction of dioxygen (O2) to hydrogen peroxide (H2O2) as an intermediate, which is then further reduced to water. The morphologically optimized MnWO4 has been suggested as a potential competitor to the expensive platinum-on-carbon (Pt/C) catalysts. researchgate.net
While the electrocatalytic reduction of dioxygen by MnWO4 has been studied, there is currently a lack of specific research findings on the electro-reduction of nitrite using this particular compound. General research on electrocatalytic nitrite reduction focuses on other materials to convert nitrite into valuable products like ammonia (B1221849) or to harmless nitrogen gas. nih.govmdpi.comgoogle.com
Charge Storage and Supercapacitor Applications
Manganese tungstate has emerged as a promising electrode material for supercapacitors, a type of energy storage device known for high power density and long cycle life. nih.gov The charge storage mechanism in MnWO4 is primarily pseudocapacitive, arising from fast and reversible Faradaic redox reactions at the electrode surface. nih.govscispace.com
Shuttle-like MnWO4 nanoparticles prepared by a chemical co-precipitation method have exhibited good electrochemical performance, with a specific capacitance of 295 F/g at a scan rate of 5 mV/s and 219 F/g at a current density of 0.4 A/g. nih.gov These nanoparticles also demonstrated good cycle-life stability. nih.gov
The performance of MnWO4 can be significantly enhanced by creating composites with carbon-based materials. For example, a composite of MnWO4 with carbon nanotubes (MnWO4-CNT) showed a remarkably high specific capacitance of 1849.14 F·g⁻¹ at a scan rate of 10 mV·s⁻¹. amazonaws.com This composite also exhibited excellent stability, with 89.4% capacitance retention after 5000 cycles. amazonaws.com The addition of CNTs increases the conductivity and the effective surface area, which facilitates charge transfer and energy storage. amazonaws.com
Similarly, a hybrid of MnWO4 nanorods with amorphous carbon nanotubes (MnWO4–aCNT) delivered a high specific capacitance of 542.18 F g⁻¹ at a scan rate of 2 mV s⁻¹ and showed nearly 100% capacitance retention after 15,000 cycles. daneshyari.com Layered MnWO4/reduced graphene oxide (rGO) composites have also been synthesized, with a 7.28 wt% rGO content achieving a maximum specific capacitance of 288 F g⁻¹ at 5 mV s⁻¹. scispace.com
Furthermore, MnWO4@C nanorods have been investigated as anode materials for lithium-ion batteries, where a significant portion of the total capacity is attributed to capacitive charge storage. scispace.com The carbon shell enhances charge transfer and provides a porous structure with a large specific surface area. scispace.com
Table 1: Supercapacitor Performance of MnWO4-Based Materials
| Electrode Material | Specific Capacitance | Scan Rate / Current Density | Capacitance Retention | Source(s) |
| MnWO4 Nanoparticles | 295 F/g | 5 mV/s | Good | nih.gov |
| MnWO4-CNT | 1849.14 F·g⁻¹ | 10 mV·s⁻¹ | 89.4% after 5000 cycles | amazonaws.com |
| MnWO4–aCNT | 542.18 F g⁻¹ | 2 mV s⁻¹ | ~100% after 15,000 cycles | daneshyari.com |
| MnWO4/rGO (7.28%) | 288 F g⁻¹ | 5 mV s⁻¹ | 85.1% after 6000 cycles | scispace.com |
| MnOx/MnWO4@C | 888.63 mF cm⁻² | 0.1 mA cm⁻² | Good | ajgreenchem.comnih.gov |
Oxidation Catalysis
Manganese-oxotungsten compounds also serve as catalysts in various oxidation reactions of organic and inorganic substrates.
Catalytic Oxidation of Organic Substrates (e.g., Alkenes, Alcohols, Phenols)
Nanostructured MnWO4 has been shown to be an effective catalyst for the selective oxidation of alcohols. For instance, in the oxidation of ethanol (B145695), MnWO4 catalysts have demonstrated high catalytic conversion and selectivity, which is attributed to the presence of strong Lewis and Brønsted acid sites and a strong redox capability on the catalyst surface. researchgate.net
In the context of alkene oxidation, MnWO4 supported on mesoporous SBA-16 (MnWO4/SBA-16) has been used for the epoxidation of styrene (B11656) with tert-Butyl hydroperoxide (TBHP) as an oxidant. This catalytic system yielded styrene oxide as the major product with a maximum selectivity of about 75%. researchgate.net While general manganese-based catalysts are known for the oxidative cleavage of alkenes, specific mechanistic details for MnWO4 in this reaction are not extensively documented. nih.govnih.gov
There is limited specific information on the catalytic oxidation of phenols using MnWO4. However, various manganese oxides, such as Mn2O3 and Mn3O4, have been shown to be effective in activating peroxymonosulfate (B1194676) (PMS) for the degradation of phenol (B47542) in aqueous solutions. nih.gov The catalytic activity in these systems is closely related to the oxidation state of manganese.
Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)
A novel tungsten-promoted manganese oxide catalyst (MnWOx) has demonstrated remarkable performance for the low-temperature selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3). This catalyst achieved high deNOx efficiency in a temperature range of 60 to 250 °C under a relatively high space velocity. However, at operating temperatures above 200 °C, the NO conversion rate of the MnWOx catalyst was observed to decrease significantly.
The MnWOx catalyst possesses a unique core–shell structure with Mn3O4 covered by Mn5O8, and Mn⁴⁺ species on the outer surface act as the real active phase for NH3-SCR. The introduction of tungsten results in a smaller particle size of the active MnOx phase, increases the surface acidity, and facilitates the oxidation of NO and NH3. These factors enhance the low-temperature deNOx efficiency by promoting both the Langmuir–Hinshelwood and Eley–Rideal reaction pathways. This novel catalyst is considered promising for deNOx processes in flue gas after desulfurization and dust removal.
Carbon Monoxide Preferential Oxidation (CO-PROX)
Manganese-oxotungsten compounds, often in combination with other metal oxides, have been investigated for their potential in the preferential oxidation of carbon monoxide (CO-PROX). This process is critical for purifying hydrogen streams used in fuel cells, as even trace amounts of CO can poison the platinum-based catalysts.
The catalytic activity in CO-PROX reactions is influenced by the redox properties and the ability of the material to facilitate oxygen transfer. In manganese-based catalysts, the presence of different manganese oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) is crucial for the catalytic cycle. While specific studies focusing solely on MnWO₄ for CO-PROX are limited, research on related manganese-containing mixed metal oxides provides insights into the potential mechanisms. For instance, in copper-doped cryptomelane (a manganese oxide mineral), the intrinsic structural water can act as an active oxygen species, aiding in the CO oxidation process. nih.gov The stability of the catalyst structure, particularly under realistic CO-PROX stream conditions that include CO₂ and H₂O, is a key factor for practical applications. nih.gov
Oxidative Degradation of Organic Pollutants (e.g., Dyes)
Manganese-oxotungsten (MnWO₄) has demonstrated notable efficacy as a photocatalyst in the oxidative degradation of organic pollutants, such as industrial dyes. bohrium.comnanobioletters.com This catalytic activity is primarily driven by the generation of highly reactive oxygen species (ROS) under light irradiation, which then break down the complex organic molecules into simpler, less harmful substances. nanobioletters.comyoutube.com
The process, often referred to as an advanced oxidation process (AOP), leverages the semiconductor properties of MnWO₄. mdpi.commdpi.com When MnWO₄ nanoparticles are exposed to a suitable light source (like sunlight), electrons in the valence band are excited to the conduction band, leaving behind holes. These photogenerated electron-hole pairs are the primary drivers of the degradation process. nanobioletters.com
The generated electrons can react with molecular oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), while the holes can react with water molecules or hydroxyl ions to produce hydroxyl radicals (•OH). nanobioletters.com Both superoxide and hydroxyl radicals are powerful oxidizing agents that can attack and degrade organic dye molecules. nanobioletters.comyoutube.com
Research has shown that heterogeneous MnWO₄ exhibits higher degradation efficiency compared to homogeneous tungsten trioxide (WO₃). bohrium.comnanobioletters.com For example, in the degradation of Methyl Orange dye, MnWO₄ achieved 61% degradation under optimal neutral pH conditions, whereas WO₃ showed 50% degradation. nanobioletters.com The efficiency of the photocatalytic degradation is influenced by several factors, including the pH of the solution, the concentration of the dye, and the amount of the catalyst. Studies have indicated that the degradation activity of MnWO₄ is maximal in a neutral pH medium compared to acidic or alkaline conditions. bohrium.comnanobioletters.com
The monoclinic nanostructure of MnWO₄ is considered to be a key factor in its potent photocatalytic activity, contributing to the efficient removal of hazardous environmental pollutants. bohrium.comnanobioletters.com
Table 1: Photocatalytic Degradation Efficiency of MnWO₄ for Methyl Orange Dye at Different pH Levels
| Catalyst | pH Medium | Degradation Efficiency (%) |
| MnWO₄ | Neutral | 61 |
| Alkaline | 56 | |
| WO₃ | Neutral | 50 |
| Alkaline | 43 |
Data sourced from Letters in Applied NanoBioScience. nanobioletters.com
Hydrogen Evolution Catalysis
Manganese-oxotungsten compounds have been explored as catalysts for hydrogen evolution, a critical process for producing clean hydrogen fuel. This application often involves the use of MnWO₄ in conjunction with other materials to enhance its catalytic performance.
Furthermore, MnWO₄ has been used as a catalytic support for platinum nanoparticles (Pt NPs) in the hydrolysis of sodium borohydride (B1222165) (NaBH₄) to generate hydrogen. researchgate.net This method provides a way to produce hydrogen under mild conditions. The study showed that the Pt NPs/MnWO₄ catalyst was effective for hydrogen evolution, and its performance was evaluated under various conditions, including different concentrations of NaBH₄ and NaOH, and at different temperatures. researchgate.net
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of catalysis involving manganese-oxotungsten is crucial for optimizing its performance and designing more efficient catalysts. Investigations have focused on the roles of electron transfer and oxygen atom transfer in its redox-driven catalytic reactions.
The catalytic activity of manganese-oxotungsten compounds is fundamentally linked to electron transfer processes. The ability of manganese to exist in multiple oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) allows it to act as a redox mediator in catalytic cycles. osti.govnih.gov In many catalytic oxidation reactions, the Mn ion shuttles between these states, facilitating the transfer of electrons between the substrate and the oxidant. nih.gov
For instance, in the context of water oxidation, manganese oxides undergo changes in their electronic states, which involves the transfer of electrons from oxygen ligands to the manganese centers. monash.edu This process is crucial for the formation of O-O bonds and the eventual release of molecular oxygen. In situ spectroscopic studies have revealed that during water electrooxidation by manganese oxides, there is an increased hybridization of Mn-O orbitals and a withdrawal of electron density from the oxygen ligand shell at higher potentials. monash.edu
In reactions involving organic substrates, the mechanism can be initiated by an electron transfer from the organic molecule to the high-valent manganese species, generating a radical cation intermediate. rsc.org The reduction potential of the Mn(IV)/Mn(III) couple is a key factor that influences the rate of such electron transfer reactions. nih.gov The specific coordination environment of the manganese center, as dictated by the tungstate framework and any additional ligands, can modulate this reduction potential and, consequently, the catalytic reactivity.
The transfer of electrons in these systems can be coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). nih.gov This is particularly relevant in reactions involving C-H or O-H bond activation. The concerted nature of proton and electron transfer can lower the activation barrier for these reactions, making the catalytic process more efficient.
Oxygen atom transfer (OAT) is another fundamental mechanistic pathway in catalysis by manganese-oxotungsten and related high-valent manganese-oxo species. rsc.org In an OAT reaction, an oxygen atom is transferred from the manganese-oxo complex to a substrate. This mechanism is distinct from pathways initiated by outer-sphere electron transfer.
Studies on synthetic manganese(IV)-oxo complexes have shown that these species can directly transfer an oxygen atom to substrates like phosphines and sulfides. rsc.orgrsc.org The reactivity in these OAT reactions can be influenced by steric effects of the substrate. For example, in the oxidation of triphenylphosphine (B44618) derivatives, a significant steric effect was observed, indicating a direct interaction between the substrate and the Mn-oxo unit. rsc.org
The mechanism of OAT can sometimes compete with electron transfer pathways. rsc.org The preferred pathway can depend on factors such as the presence of acids, which can alter the reduction potential of the manganese-oxo species. rsc.org Computational studies have also been employed to understand the electronic structures of manganese-oxo species and how they influence the OAT mechanism. These studies help to elucidate whether the reaction proceeds through a concerted OAT step or a stepwise electron-transfer mechanism. iitb.ac.in
In the context of manganese-oxotungsten, the tungstate framework can influence the properties of the manganese-oxo active sites. The interaction between tungsten and manganese can affect the electronic structure and reactivity of the Mn-O bond, thereby modulating its OAT capabilities. While direct studies on OAT by MnWO₄ are not abundant, the principles derived from studies of other manganese-oxo complexes provide a strong basis for understanding its potential catalytic role in such reactions.
Radical Intermediates and Pathways
In the catalytic cycles involving manganese-oxotungsten compounds, the formation of radical intermediates is a critical mechanistic feature, particularly in oxidation reactions. The process often begins with a single-electron oxidation of a substrate by a manganese(III) species, leading to the generation of a radical. For instance, in reactions with enolizable carbonyl compounds, manganese(III) acetate (B1210297) is effective at oxidizing the substrate to an α-oxoalkyl radical wikipedia.org. This radical can then engage in subsequent reactions, such as addition to carbon-carbon multiple bonds wikipedia.org.
The interaction of manganese species with oxygen-free radicals is also well-documented. Studies have shown that both Mn(II) and Mn(III) can scavenge superoxide (O•−) and hydroxyl (OH•) radicals, indicating the facility with which manganese cycles between oxidation states to mediate radical processes nih.gov. In more complex systems, peroxidomanganese(III) complexes have been identified as reactive intermediates, playing a role analogous to those in manganese-containing enzymes like superoxide dismutase and catalase unigoa.ac.in. The generation of these intermediates is a key step in pathways that utilize peroxides as oxidants unigoa.ac.in.
These radical pathways are not limited to solution-phase chemistry. In heterogeneous catalysis, surface-bound manganese-oxo species can initiate radical reactions. The specific nature of the intermediate, such as a manganese(V)-oxo (MnV=O) complex, is often proposed as the active species, although their direct observation and reactivity can be complex and system-dependent unigoa.ac.in. The subsequent steps in the pathway are determined by the reaction conditions and the stability of the radical adducts formed wikipedia.org.
Hydrogen Atom Abstraction (HAA) Processes
Hydrogen Atom Abstraction (HAT), also referred to as Hydrogen Atom Transfer, is a fundamental process in the catalytic activity of manganese-oxotungsten and related compounds. This reaction involves the homolytic cleavage of a C-H or other X-H bond, where a hydrogen radical (a neutral hydrogen atom, H•) is transferred from a substrate to an abstracting species in a single, concerted kinetic step wikipedia.orgnih.gov. High-valent manganese-oxo complexes are particularly proficient at this type of reaction researchgate.net.
Research on well-characterized manganese(V)-oxo complexes provides strong evidence for a concerted hydrogen-atom-abstraction mechanism in the oxidation of phenols and substrates with C-H bonds researchgate.net. The reaction rates often correlate with the bond dissociation energy (BDE) of the C-H or O-H bond being broken, a hallmark of the HAT mechanism researchgate.net. This process allows for the activation of otherwise unreactive C-H bonds, a highly desirable transformation in organic synthesis nih.gov.
The general equation for this process is: X• + H—Y → X—H + Y• wikipedia.org
In the context of manganese-oxotungsten catalysts, a high-valent metal-oxo species (X•) abstracts a hydrogen atom from a substrate (H-Y), generating a substrate radical (Y•) and a reduced metal-hydroxide species (X-H). This substrate radical can then undergo further reactions to form the final product wikipedia.orgnih.gov. The efficiency and selectivity of the HAT process are influenced by both the electronic and steric properties of the catalyst and the substrate nih.gov.
Langmuir–Hinshelwood and Eley–Rideal Models for Gas-Phase Reactions
The kinetics of gas-phase reactions on the surface of solid catalysts like manganese-oxotungsten are often described by two primary models: the Langmuir–Hinshelwood (L-H) mechanism and the Eley–Rideal (E-R) mechanism fiveable.mewikipedia.org. These models provide a framework for understanding how reactant molecules interact at the catalyst's active sites.
The Langmuir–Hinshelwood mechanism, proposed by Irving Langmuir and further developed by Cyril Hinshelwood, posits that the reaction occurs between two molecules that are both adsorbed onto the catalyst surface wikipedia.orgcornell.edu. The steps are as follows:
Reactant A adsorbs onto an active site: A(g) + S ⇌ AS
Reactant B adsorbs onto an adjacent active site: B(g) + S ⇌ BS
The adsorbed species react on the surface to form the product: AS + BS → Product(s) + 2S
The product desorbs from the surface.
In this model, the reaction rate is dependent on the surface coverage of both reactants youtube.com.
The Eley–Rideal mechanism offers an alternative pathway where only one of the reactants adsorbs onto the catalyst surface. The reaction then occurs when a gas-phase molecule of the second reactant collides directly with the adsorbed molecule wikipedia.orgcornell.edu. The steps are:
Reactant A adsorbs onto an active site: A(g) + S ⇌ AS
A gas-phase molecule of reactant B reacts directly with the adsorbed A: AS + B(g) → Product(s) + S
The product desorbs.
Here, the reaction rate is proportional to the surface coverage of the adsorbed reactant and the partial pressure of the gas-phase reactant fiveable.meyoutube.com. Both models are based on simplifying assumptions, such as a homogeneous surface with identical active sites, and the actual mechanism may be more complex or a combination of both pathways fiveable.me.
| Feature | Langmuir–Hinshelwood Mechanism | Eley–Rideal Mechanism |
| Reactant State | Both reactants are adsorbed on the surface. | One reactant is adsorbed, the other is in the gas phase. |
| Reaction Locus | Reaction occurs between two adsorbed species on adjacent sites. | Reaction occurs via a direct collision of a gas-phase molecule with an adsorbed species. |
| Rate Dependence | Depends on the surface coverage of both reactants. | Depends on the surface coverage of one reactant and the partial pressure of the other. |
Role of Active Sites, Surface Morphology, and Defect Chemistry
The catalytic performance of manganese-oxotungsten compounds is intrinsically linked to the nature of their active sites, surface structure, and the presence of defects. For the highly studied silica-supported manganese- and sodium-promoted tungsten oxide catalyst (Mn-Na-WOₓ/SiO₂) used in the oxidative coupling of methane (B114726) (OCM), the identity of the active site has been a subject of significant investigation proquest.com.
Recent in-situ and operando spectroscopic studies have challenged earlier hypotheses. It has been revealed that while manganese promotion leads to the formation of oligomeric MnOₓ surface sites and poorly crystalline nanoparticles of Mn-WO₃ and MnWO₄, these species often act as "spectator sites" with a minor role in the primary catalytic cycle for OCM proquest.comacs.orgnsf.gov. Instead, the catalytically active sites primarily responsible for methane activation are identified as isolated, sodium-coordinated tungstate (Na-WO₄) surface species on the silica (B1680970) support acs.orgnsf.gov.
However, the role of manganese is not always passive and can be highly dependent on the specific reaction and catalyst morphology. For instance, in other systems, highly active MnOₓ units identified on the surface of MnWO₄ nanorods were found to be crucial for understanding the promotional effect of manganese in selective alkane oxidation utm.md. Furthermore, doping tungsten oxide with manganese has been shown to create catalysts with excellent performance in photo-nitrogen fixation, indicating that the introduction of manganese can generate new, highly active sites wipo.int.
Defect chemistry and surface morphology also play a critical role. The introduction of a dopant like tungsten into manganese silicate (B1173343) can expose more active sites and enrich surface hydroxyl groups, which enhances stability and catalytic activity rsc.org. The interface between different metal oxide phases can create defects and oxygen vacancies that serve as active centers for the adsorption and activation of reactant molecules researchgate.net.
Understanding the Synergistic Effects in Mixed-Metal Catalysts
Synergy, where the combined catalytic effect of two or more metals is greater than the sum of their individual effects, is a key principle in the function of manganese-oxotungsten and related catalysts. This enhancement arises from intricate interactions between the different metallic components that modify their geometric and electronic properties.
In manganese-tungsten systems, these synergistic effects can manifest in several ways:
Enhanced Redox Properties : The presence of a second metal can facilitate the redox cycling of the primary active metal. For example, in a manganese-based catalyst, the introduction of iron (Fe) was found to increase the relative content of the highly active Mn⁴⁺ species and weaken the Mn-O bond strength. This modification led to the generation of more active oxygen species, thereby boosting the catalyst's ability to activate substrates rsc.org.
Creation of Unique Active Sites : The interface between two different metal oxide phases can be a hotbed of catalytic activity. These interfacial sites can possess unique coordination environments and electronic structures that are not present in the single-component oxides. This can lead to enhanced adsorption and activation of reactants, as seen in mixed-phase MnO₂ catalysts where the interface creates a high concentration of beneficial oxygen vacancies researchgate.net.
These synergistic interactions are crucial for designing advanced catalysts with tailored activity and selectivity for specific industrial applications smolecule.com.
Biomimetic and Bio Inspired Aspects of Manganese Oxotungsten Chemistry
Manganese-Oxotungsten Models for Oxygen Evolving Complex (OEC) in Photosystem II
Photosystem II (PSII) is a crucial protein complex in plants, algae, and cyanobacteria that performs the light-driven oxidation of water, producing molecular oxygen, protons, and electrons. This vital reaction is catalyzed by the Oxygen Evolving Complex (OEC), a unique heterometallic cluster composed of four manganese ions and one calcium ion (Mn₄CaO₅) bridged by oxo ligands. mdpi.com The structural and functional replication of the OEC is a primary goal in the development of artificial photosynthesis and solar fuel production. nih.gov
Manganese-containing heteropolyoxotungstates are of particular interest as OEC mimics due to their inherent stability and the ability to incorporate multinuclear manganese clusters reminiscent of the native OEC. researchgate.net Unlike many organic-based complexes that can suffer from oxidative degradation, the robust inorganic nature of polyoxotungstates makes them ideal frameworks for developing artificial photosystems. researchgate.net
Researchers have successfully synthesized several manganese-polyoxotungstate compounds that serve as either structural or functional models of the OEC.
Structural Mimicry : A key example is the trimanganese(III)-containing, sandwich-type 18-tungsto-2-phosphate, [Mn₃(H₂O)₅(A-α-PW₉O₃₄)₂]⁹⁻. This polyanion is formed by two [A-α-PW₉O₃₄]⁹⁻ Keggin fragments that encapsulate a core of three manganese(III) ions. researchgate.net
Functional Mimicry : A tetranuclear manganese-containing 9-tungstosilicate has been developed that contains a mixed-valence [Mn(III)₃Mn(IV)O₃(CH₃COO)₃]⁴⁺ core. This manganese assembly is structurally reminiscent of the OEC and has demonstrated high activity in photo-induced water splitting reactions, directly mimicking the function of the natural complex. researchgate.net Another study investigated a series of polynuclear manganese-containing polyoxometalates, finding that those with three-dimensional structures containing a variable valence Mn-O cluster similar to that in PSII exhibit superior catalytic performance in water oxidation. mdpi.com
These synthetic models provide invaluable platforms for understanding the complex mechanism of water oxidation in the natural OEC and for designing efficient and durable catalysts for artificial water splitting. nih.govresearchgate.net
| Feature | Natural Oxygen Evolving Complex (OEC) | Synthetic Mn-Polyoxotungstate Models |
| Metal Core | Mn₄CaO₅ cluster mdpi.com | Multinuclear Mn clusters (e.g., Mn₃, Mn₄) researchgate.net |
| Redox States | Mixed valence states (Mn(III), Mn(IV)) cycle through S-states mdpi.com | Mixed valence states (e.g., Mn(III)₃Mn(IV)) researchgate.net |
| Ligand Framework | Amino acid residues of PSII proteins mdpi.com | Robust, inorganic polyoxotungstate framework |
| Function | Catalyzes water oxidation to O₂ mdpi.com | Catalyze water oxidation (electro- or photo-chemically) researchgate.netmdpi.com |
| Stability | Protein-dependent | High thermal and oxidative stability researchgate.net |
Mimicking Phenoloxidase Enzyme Activity with Polyoxotungstates
Phenoloxidases are a class of copper-containing enzymes, such as laccase, that catalyze the oxidation of phenols and other aromatic compounds. These enzymes play important roles in various biological processes, including lignin (B12514952) degradation and melanin (B1238610) synthesis. The development of synthetic mimics for phenoloxidases is of interest for applications in bioremediation and industrial catalysis.
A kinetic study demonstrated that a manganese(III)-substituted polyoxotungstate, [α-SiMn(III)W₁₁(H₂O)O₃₉]⁵⁻ (SiW₁₁Mn), can effectively model the activity of phenoloxidase enzymes. This compound was used to oxidize a series of substituted phenols in an aqueous solution. The study revealed that the manganese-containing POM was a significantly more reactive oxidant than its vanadium-substituted counterpart, [α-SiV(V)W₁₁O₄₀]⁵⁻ (SiW₁₁V), by approximately two orders of magnitude.
The reaction mechanism was determined to be a rate-determining one-electron abstraction from the phenolic substrate, followed by the rapid deprotonation of the resulting radical cation. This is supported by the negligible solvent kinetic isotope effect observed. The redox potentials of the POMs are comparable to those of laccase enzymes, further strengthening the case for these compounds as functional biomimetic models. The analysis of the reactive behavior of these POMs provides a valuable model for interpreting the activity of natural phenoloxidase enzymes.
| Compound | Redox Potential (V vs. NHE) | Relative Reactivity | Proposed Mechanism |
| [α-SiMn(III)W₁₁(H₂O)O₃₉]⁵⁻ | 0.76 | ~100x more reactive than SiW₁₁V | Rate-determining one-electron abstraction |
| [α-SiV(V)W₁₁O₄₀]⁵⁻ | 0.67 | Baseline | Rate-determining one-electron abstraction |
Design of Catalytic Antioxidants Inspired by Manganese Superoxide (B77818) Dismutases (MnSOD)
Manganese Superoxide Dismutase (MnSOD) is an essential antioxidant enzyme located in the mitochondria that protects cells from oxidative damage. nih.gov It catalyzes the dismutation of the superoxide radical (O₂•⁻), a harmful reactive oxygen species (ROS), into molecular oxygen and hydrogen peroxide. nih.gov The catalytic cycle involves the cyclic reduction and oxidation of the manganese ion at the active site. There is significant interest in developing small-molecule mimics of MnSOD for therapeutic applications to combat oxidative stress associated with numerous diseases. nih.gov
Inspired by MnSOD, researchers have designed manganese-containing polyoxometalates as a class of nanoenzymes with antioxidant properties. The core principle is to combine the redox-active manganese center, which is responsible for the catalytic activity, with the stable, inorganic scaffold of a polyoxometalate. This approach has led to the development of manganese-substituted polyoxomolybdates (a class of POMs related to oxotungstates) that exhibit excellent superoxide dismutase (SOD)-like activity. mdpi.com
One such example is a nanoscale manganese-substituted polyphosphomolybdate, (H₂en)₃[Mn(H₂O)₄][Mn(H₂O)₃]₂[P₂Mo₅O₂₃]₂·14.5H₂O (MnPM). This compound was designed as a multifunctional agent with the ability to scavenge ROS, demonstrating its potential as a catalytic antioxidant. The SOD-like activity of these manganese-based nanozymes stems from the ability of the manganese centers to catalytically convert superoxide radicals, mimicking the function of the native MnSOD enzyme. mdpi.com This research highlights a promising strategy for designing robust, inorganic antioxidants by integrating the functional properties of manganese into a stable polyoxometalate framework.
Applications in Materials Science and Engineering
Electrode Materials for Energy Storage and Conversion
Manganese tungstate (B81510) (MnWO4) has been extensively investigated as a promising electrode material for energy storage devices, particularly supercapacitors and lithium-ion batteries, due to its favorable electrochemical properties. rsc.orgcolab.wsresearchgate.net
As a supercapacitor electrode, MnWO4 nanostructures have demonstrated significant specific capacitance and stability. colab.ws For instance, shuttle-like MnWO4 nanoparticles prepared by a chemical co-precipitation method exhibited a specific capacitance of 295 F/g at a scan rate of 5 mV/s and 219 F/g at a current density of 0.4 A/g. colab.wsresearchgate.net Further studies on MnWO4 nanorods with tuned aspect ratios have reported even higher specific capacitance values, reaching up to 455.07 F/g at 2 mV/s. rsc.orgresearchgate.net These materials also show excellent long-term cycling stability, with one study noting an appreciable capacitance retention of approximately 94% after 10,000 charge-discharge cycles. rsc.org The incorporation of MnWO4 into composite materials, such as with amorphous carbon nanotubes (MnWO4-aCNT), can further enhance performance, delivering a specific capacitance of 542.18 F/g at a scan rate of 2 mV/s. researchgate.net
Electrochemical Performance of MnWO4-Based Materials
| Material | Application | Specific Capacitance / Capacity | Conditions | Cycling Stability | Source |
|---|---|---|---|---|---|
| MnWO4 Nanoparticles | Supercapacitor | 295 F/g | Scan rate of 5 mV/s | Good cycle-life stability | colab.wsresearchgate.net |
| MnWO4 Nanorods | Supercapacitor | 455.07 F/g | Scan rate of 2 mV/s | ~94% retention after 10,000 cycles | rsc.orgresearchgate.net |
| MnWO4-aCNT Hybrid | Supercapacitor | 542.18 F/g | Scan rate of 2 mV/s | ~100% retention after 15,000 cycles | researchgate.net |
| MnWO4@C Nanorods | Li-ion Battery | 795 mAh/g | Current density of 200 mA/g | - | mdpi.com |
| MnWO4@C-FEC | Li-ion Battery | 718 mAh/g | Current density of 1000 mA/g | Maintained after 400 cycles | mdpi.com |
| F-doped MnWO4 | Li-ion Battery | 708 mAh/g (theoretical) | - | >85% retention | nih.gov |
| Graphene-MnWO4 | Aqueous Battery | >80 mAh/g | Proton conducting electrolyte | Stable electrochemical behavior | researchgate.net |
Catalyst Development for Environmental Remediation
Manganese tungstate is an effective catalyst for environmental remediation, particularly in the photocatalytic degradation of organic pollutants in wastewater. nanobioletters.com Its catalytic activity is attributed to its ability to absorb light and generate electron-hole pairs, which then produce reactive oxygen species that break down contaminants. nanobioletters.com
In one study, MnWO4 nanomaterials synthesized via a hydrothermal method were evaluated for their ability to degrade Methyl Orange, a common industrial dye, under sunlight irradiation. nanobioletters.com The results showed that MnWO4 achieved a 61% degradation of the dye within the experimental timeframe. This performance was superior to that of pure tungsten trioxide (WO3), which showed 50% degradation under the same conditions, highlighting the enhanced efficiency of the heterogeneous MnWO4 nanocomposite. nanobioletters.com The ideal band gap of MnWO4, calculated to be around 2.7 eV, allows it to efficiently absorb visible light, making it a promising photocatalyst for solar-driven applications. nanobioletters.com
Beyond photodegradation, nanostructured manganese oxides, including compounds like MnWO4, are recognized for their role in advanced oxidation processes (AOPs). rsc.org These processes involve the generation of highly reactive species to destroy a wide range of organic contaminants. Manganese oxides can catalyze peroxides to facilitate these reactions. rsc.orgresearchgate.net The catalytic properties of MnWO4 can be controlled through synthesis; for example, phase-pure, rod-shaped nanocrystalline MnWO4 catalysts have been prepared hydrothermally, where variations in the synthesis pH resulted in particles with different aspect ratios. researchgate.net These morphological changes influence the product distribution in catalytic reactions like ethanol (B145695) oxidation by altering the fraction of acid-base and redox sites on the catalyst's surface. researchgate.net This tunability is crucial for developing selective and efficient catalysts for specific environmental remediation tasks.
Advanced Functional Materials (e.g., Magnetism)
Manganese tungstate exhibits complex and interesting magnetic properties that make it a subject of fundamental research and a candidate for advanced functional materials, such as in magneto-optical devices. ijfans.org It is known to be a multiferroic material, where magnetic ordering induces ferroelectricity. aps.org
At room temperature, pure MnWO4 typically displays paramagnetic behavior. ijfans.orgingentaconnect.com However, upon cooling, it undergoes three successive antiferromagnetic (AF) phase transitions. ijfans.org This complex magnetic structure has been analyzed in detail using superspace symmetry formalism, which helps to understand the relationship between its magnetic symmetry and tensorial properties like ferroelectricity. aps.org
The magnetic properties of MnWO4 can be intentionally modified through doping. For instance, doping with cobalt (Co) can tune the magnetism at room temperature, suggesting potential applications in magneto-optical and electrical devices. ijfans.org Similarly, the addition of rare earth ions like dysprosium (Dy³⁺) has been shown to enhance the magnetic characteristics of crystalline MnWO4. nih.gov As the concentration of Dy³⁺ ions increases, the magnetic properties are enhanced. nih.gov This enhanced magnetism allows the MnWO4:Dy³⁺ particles to be aligned by an external magnetic field, a property that can be exploited to create composites with anisotropic properties. nih.gov
Integration in Metal-Organic Frameworks (MOFs) and Hybrid Materials
While the direct integration of pre-synthesized MnWO4 into Metal-Organic Frameworks (MOFs) is not widely reported, manganese as a metal node is a key component in the construction of numerous functional MOFs and hybrid materials with applications in energy storage and catalysis. rsc.orgrsc.org These manganese-based MOFs often exhibit electrochemical properties that are relevant to the same applications as MnWO4 itself.
For example, layered manganese-based MOFs have been synthesized and evaluated as high-capacity electrode materials for supercapacitors. rsc.org One such Mn-LMOF demonstrated a maximum specific capacitance of 1178 F/g in a 1 M LiOH solution at a current density of 1 A/g, with excellent cycling stability. rsc.org Similarly, novel interpenetrated manganese-based MOFs have been developed as battery-type electrode materials, showing characteristic faradaic redox peaks suitable for charge storage. rsc.org Furthermore, materials derived from manganese-containing MOFs, such as Mn3O4@N-doped C derived from a ZIF-67 precursor, have shown exceptional performance as supercapacitor electrodes with a specific capacitance of 980 F/g. nih.gov
The principles of creating hybrid materials are also applied directly to MnWO4 to enhance its intrinsic properties. As mentioned in the energy storage section, creating composites of MnWO4 with carbonaceous materials like graphene and carbon nanotubes is a common strategy. researchgate.netresearchgate.net A MnWO4-amorphous carbon nanotube (MnWO4-aCNT) hybrid, for instance, is used as an electrode for solid-state asymmetric supercapacitors, showing a high-rate capacity and nearly 100% capacitance retention and coulombic efficiency after 15,000 cycles. researchgate.net These examples demonstrate that manganese, whether in a tungstate structure or as a node in an MOF, is a versatile element for creating advanced hybrid materials for energy and environmental applications.
Emerging Research Directions and Future Perspectives
Rational Design of High-Performance Manganese-Oxotungsten Catalysts
The rational design of manganese-oxotungsten catalysts is a critical area of research focused on creating materials with optimized activity, selectivity, and stability. A key strategy involves controlling the balance of acid-base and redox sites on the catalyst surface, which significantly influences the mechanism of C-H activation in selective oxidation reactions. rsc.org Synthetic techniques, such as hydrothermal synthesis, allow for the preparation of phase-pure monoclinic Manganese tungstate (B81510) (MnWO₄). rsc.orgrsc.org By varying synthesis parameters like pH, researchers can control the aspect ratio of nanocrystalline MnWO₄ particles, which in turn alters the fraction of exposed acid-base and redox sites. rsc.orgresearchgate.net
Another approach focuses on tuning the electronic properties of the material. For instance, creating solid solutions like Co₁₋ₓMnₓWO₄ allows for the modification of the electronic structure around the 3d metal. cstep.inresearchgate.net This tuning of electronic properties can enhance bifunctional catalytic activity for reactions like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). cstep.inresearchgate.net Research has shown that substituting cobalt with an optimal amount of manganese can lead to a strong electronic interaction between the elements, facilitating electron transfer and improving catalytic performance. cstep.inresearchgate.net
Strategies for designing high-performance catalysts also include nanostructuring to create materials with unique exposures of low surface energy planes and doping with other elements to introduce defects or modify surface chemistry. cstep.innih.gov For example, doping MnWO₄ with molybdenum has been shown to generate numerous vacancy sites, leading to remarkable electrochemical activity. nih.gov These design strategies aim to move beyond trial-and-error approaches towards a more predictive and controlled synthesis of catalysts tailored for specific applications.
| Synthesis Parameter | Effect on Catalyst Properties | Resulting Performance |
| Initial pH in Hydrothermal Synthesis | Controls the aspect ratio of MnWO₄ nanoparticles. rsc.orgrsc.org | Alters the ratio of exposed acid-base and redox sites, affecting product selectivity in oxidation reactions. rsc.org |
| Doping/Substitution (e.g., Co with Mn) | Modifies the electronic structure and d-band center of the 3d metal. cstep.inresearchgate.net | Enhances bifunctional activity for OER and ORR by facilitating electron transfer. cstep.inresearchgate.net |
| Doping with Molybdenum | Creates vacancy sites within the MnWO₄ crystal structure. nih.gov | Significantly improves electrochemical sensing activity. nih.gov |
Exploration of New Structural Motifs and Hybrid Systems
Beyond conventional nanoparticle morphologies, researchers are exploring novel structural motifs and hybrid systems to unlock new functionalities in manganese-oxotungsten materials. This includes the synthesis of complex, multi-dimensional architectures and the combination of manganese tungstate with other functional materials to create composites with synergistic properties.
One area of exploration is the creation of extended inorganic architectures. For example, the reaction of a trilacunary Wells-Dawson type polyoxotungstate with manganese(II) and dysprosium(III) ions has led to the isolation of a heterometallic aggregate featuring a 1D ladder-like chain structure. nih.govmdpi.comresearchgate.net These complex structures are built from manganese-substituted sandwich-type phosphotungstate segments linked by dysprosium cations, which are further connected into a three-dimensional open framework by sodium cations. nih.govmdpi.comresearchgate.net Such intricate designs offer potential for applications in molecular magnetism and catalysis. mdpi.com
Hybrid systems and composites represent another promising frontier. Combining manganese tungstate with materials like manganese dioxide (MnO₂) has been shown to yield catalysts with enhanced photocatalytic activity. chinatungsten.com A manganese tungstate-manganese dioxide composite, synthesized via a hydrothermal method, demonstrated high efficiency in the degradation of methylene (B1212753) blue wastewater. chinatungsten.com Similarly, decorating carbon nanotubes with MnWO₄ nanorods creates a hybrid material with superior specific capacitance for supercapacitor applications compared to the individual components. researchgate.net Other research focuses on developing hybrid materials with varying dimensionalities (0D, 1D, 2D) by using organic ligands to direct the assembly of manganese halide units, which influences their photoluminescence properties. mdpi.com These approaches highlight a trend towards creating multifunctional materials by integrating manganese tungstate into more complex systems. nih.goveurekaselect.com
| Hybrid/Composite System | Key Structural Feature | Enhanced Property/Application |
| MnWO₄-Dy-Polyoxotungstate | 1D ladder-like chains forming a 3D open framework. nih.govmdpi.comresearchgate.net | Potential for molecular magnetism. mdpi.com |
| MnWO₄-MnO₂ | Composite material formed under hydrothermal conditions. chinatungsten.com | Enhanced photocatalytic degradation of organic pollutants. chinatungsten.com |
| MnWO₄-Carbon Nanotubes | MnWO₄ nanorods decorating the walls of nanotubes. researchgate.net | Superior specific capacitance for supercapacitors. researchgate.net |
| Mn-Halide with Organic Ligands | Formation of 0D, 1D, and 2D dimensional structures. mdpi.com | Tunable photoluminescence properties. mdpi.com |
Advanced In Situ Characterization of Reaction Intermediates and Mechanisms
A deep understanding of catalytic mechanisms at the molecular level is essential for the rational design of improved catalysts. A significant emerging trend is the use of advanced in situ and operando spectroscopic techniques. wikipedia.org These methods allow for the characterization of the catalyst under actual working conditions, providing a direct correlation between the catalyst's structure and its catalytic activity and selectivity. mdpi.commdpi.com
For manganese-oxotungsten systems, in situ Raman spectroscopy has been employed to monitor the formation of the monoclinic manganese tungstate phase during hydrothermal synthesis. rsc.orgresearchgate.net This technique provides valuable insights into the dissolution and re-crystallization processes that govern particle growth and morphology. rsc.orgrsc.org By observing the catalyst as it forms, researchers can better understand how synthesis conditions influence the final material properties. researchgate.net
Operando spectroscopy, which combines simultaneous spectroscopic characterization with reaction performance measurements, is particularly powerful for elucidating reaction mechanisms. wikipedia.org Techniques such as UV-Vis, IR, and X-ray spectroscopy can be applied to study working catalysts, helping to identify active sites and transient reaction intermediates. wikipedia.orgmdpi.com In the context of manganese-based catalysts for oxidation reactions, operando studies are crucial for understanding the role of different manganese oxidation states (e.g., III and IV) and the structural dynamics of the catalyst during the reaction. rsc.org The application of these advanced characterization tools to manganese-oxotungsten systems is expected to reveal critical details about their structure-reactivity relationships and guide the development of next-generation catalysts. lehigh.edu
Computational Approaches for Predictive Design and Mechanistic Understanding
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating manganese-oxotungsten materials at the atomic scale. utm.mdutm.md These theoretical approaches complement experimental work by providing detailed insights into electronic structures, reaction pathways, and the fundamental reasons behind observed catalytic performance. rsc.orgresearchgate.net
DFT calculations are used to optimize the structures of various manganese-tungsten clusters and calculate their absorption spectra. utm.md This helps in understanding the types of charge transfer transitions (e.g., ligand-to-metal, metal-to-metal) that contribute to the material's optical properties. utm.mdutm.md For instance, studies have shown that in mixed manganese-tungsten clusters, both ligand-metal and manganese-tungsten electron transfers are characteristic, which differs from their homonuclear counterparts. utm.md This level of detail is crucial for interpreting experimental UV-Vis spectra of nanostructured MnWO₄ catalysts. utm.mdutm.md
Furthermore, computational studies are key to the predictive design of new catalysts. Theoretical analysis can explain the excellent charge-storage performance of MnWO₄ nanostructures by revealing the presence of electronic states near the Fermi level and an enhanced quantum capacitance. rsc.org In the design of bifunctional catalysts like Co₁₋ₓMnₓWO₄, DFT revealed that substituting Mn into the CoWO₄ lattice elevates the 3d metal d-band center closer to the Fermi energy, which eases electron transfer and facilitates both the oxygen reduction and evolution reactions. cstep.inresearchgate.net Experimental studies suggest that manganese often exists as oxide clusters on the catalyst surface, playing a key role in activating molecular oxygen, a hypothesis that can be rigorously tested and refined through DFT calculations. ustc.edu.cn
| Computational Method | Application | Key Insight |
| Density Functional Theory (DFT) | Optimization of cluster structures and calculation of absorption spectra. utm.mdutm.md | Identification of electron transfer types (ligand-metal, Mn-W) contributing to UV-Vis spectra. utm.md |
| Density Functional Theory (DFT) | Analysis of electronic states and quantum capacitance. rsc.org | Explanation for the high charge-storage performance of MnWO₄ nanostructures. rsc.org |
| Density Functional Theory (DFT) | Calculation of the d-band center in Co₁₋ₓMnₓWO₄ solid solutions. cstep.inresearchgate.net | Revealed that Mn substitution facilitates electron transfer, enhancing OER/ORR activity. cstep.in |
Scalable Synthesis and Industrial Applications
For manganese-oxotungsten to transition from laboratory-scale research to widespread industrial use, the development of scalable and cost-effective synthesis methods is paramount. Current research employs a variety of synthesis techniques, including hydrothermal methods, co-precipitation, and impregnation. rsc.orgresearchgate.netnih.gov Hydrothermal synthesis is widely used for producing crystalline MnWO₄ nanostructures with controlled morphologies. rsc.orgrsc.org The co-precipitation method, followed by sintering, is another effective route for preparing crystalline MnWO₄, which can be doped with other ions to enhance properties like luminescence and magnetism. nih.govmdpi.com
The primary industrial application for manganese is in steelmaking, where it is used for its deoxidizing, alloying, and sulfur-fixing properties. belmontmetals.com Wolframite (B13744602), an iron-manganese tungstate mineral, is a major ore of tungsten, highlighting the established industrial relevance of this class of materials. wikipedia.orgnanoshel.com
Emerging applications leverage the unique catalytic and electrochemical properties of synthetic manganese tungstate. Its potential as a catalyst is being explored for various organic reactions and for environmental remediation, such as the photocatalytic degradation of organic dyes. chinatungsten.comresearchgate.net In the energy sector, MnWO₄ is being investigated for use in supercapacitors and as an electrode material in batteries. rsc.orgresearchgate.netbelmontmetals.com The development of simple, efficient, and scalable synthesis processes, such as facile hydrothermal or sonochemical methods, is crucial for making these advanced applications economically viable. researchgate.net As the demand for high-performance materials in electronics, energy storage, and environmental technology grows, the industrial application of precisely engineered manganese-oxotungsten compounds is expected to expand. belmontmetals.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
